molecular formula C13H8Cl2N2OS2 B2413371 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile CAS No. 343372-95-2

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2413371
CAS No.: 343372-95-2
M. Wt: 343.24
InChI Key: JGSHZDSMRVLNHQ-UHFFFAOYSA-N
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Description

3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The key steps include:

  • Formation of the 2,4-Dichlorophenyl-2-oxoethyl group: This can be achieved through the oxidation of the corresponding alcohol or amine precursor.

  • Introduction of the thiazole ring: The thiazole ring is formed by cyclization reactions involving sulfur and nitrogen-containing precursors.

  • Attachment of the sulfanyl group: The sulfanyl group is introduced through nucleophilic substitution reactions.

  • Final modifications: The compound is further modified to introduce the methyl group and the cyano group at the appropriate positions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce or modify functional groups within the molecule.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be used to replace functional groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological targets are of interest for developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: This compound shares structural similarities but has a different core structure.

  • 2-(2,4-Dichlorophenyl)-2-oxoethyl sulfanyl derivatives: Other derivatives with similar functional groups but different core structures.

Uniqueness: 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-7-10(5-16)13(17-20-7)19-6-12(18)9-3-2-8(14)4-11(9)15/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSHZDSMRVLNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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